Cas no 2228493-91-0 (1-2-(naphthalen-2-yl)ethylcyclopropan-1-amine)

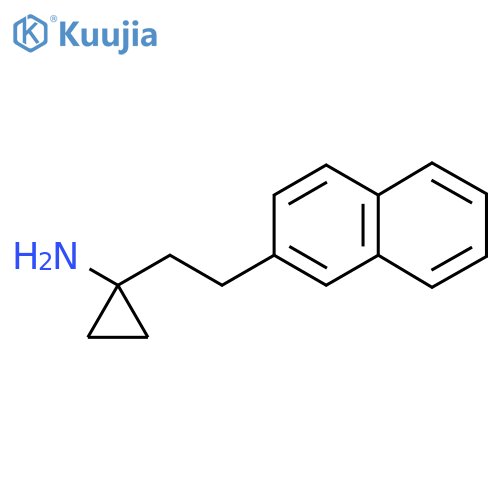

2228493-91-0 structure

商品名:1-2-(naphthalen-2-yl)ethylcyclopropan-1-amine

1-2-(naphthalen-2-yl)ethylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-2-(naphthalen-2-yl)ethylcyclopropan-1-amine

- 1-[2-(naphthalen-2-yl)ethyl]cyclopropan-1-amine

- UJTZNIQDQZVSRD-UHFFFAOYSA-N

- 1-(2-naphthalen-2-yl-ethyl)-cyclopropylamine

- SCHEMBL1823464

- EN300-1834219

- 2228493-91-0

-

- インチ: 1S/C15H17N/c16-15(9-10-15)8-7-12-5-6-13-3-1-2-4-14(13)11-12/h1-6,11H,7-10,16H2

- InChIKey: UJTZNIQDQZVSRD-UHFFFAOYSA-N

- ほほえんだ: NC1(CCC2C=CC3C=CC=CC=3C=2)CC1

計算された属性

- せいみつぶんしりょう: 211.136099547g/mol

- どういたいしつりょう: 211.136099547g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 26Ų

1-2-(naphthalen-2-yl)ethylcyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1834219-0.25g |

1-[2-(naphthalen-2-yl)ethyl]cyclopropan-1-amine |

2228493-91-0 | 0.25g |

$1170.0 | 2023-09-19 | ||

| Enamine | EN300-1834219-2.5g |

1-[2-(naphthalen-2-yl)ethyl]cyclopropan-1-amine |

2228493-91-0 | 2.5g |

$2492.0 | 2023-09-19 | ||

| Enamine | EN300-1834219-10.0g |

1-[2-(naphthalen-2-yl)ethyl]cyclopropan-1-amine |

2228493-91-0 | 10g |

$5037.0 | 2023-05-25 | ||

| Enamine | EN300-1834219-1.0g |

1-[2-(naphthalen-2-yl)ethyl]cyclopropan-1-amine |

2228493-91-0 | 1g |

$1172.0 | 2023-05-25 | ||

| Enamine | EN300-1834219-5.0g |

1-[2-(naphthalen-2-yl)ethyl]cyclopropan-1-amine |

2228493-91-0 | 5g |

$3396.0 | 2023-05-25 | ||

| Enamine | EN300-1834219-1g |

1-[2-(naphthalen-2-yl)ethyl]cyclopropan-1-amine |

2228493-91-0 | 1g |

$1272.0 | 2023-09-19 | ||

| Enamine | EN300-1834219-10g |

1-[2-(naphthalen-2-yl)ethyl]cyclopropan-1-amine |

2228493-91-0 | 10g |

$5467.0 | 2023-09-19 | ||

| Enamine | EN300-1834219-0.1g |

1-[2-(naphthalen-2-yl)ethyl]cyclopropan-1-amine |

2228493-91-0 | 0.1g |

$1119.0 | 2023-09-19 | ||

| Enamine | EN300-1834219-5g |

1-[2-(naphthalen-2-yl)ethyl]cyclopropan-1-amine |

2228493-91-0 | 5g |

$3687.0 | 2023-09-19 | ||

| Enamine | EN300-1834219-0.5g |

1-[2-(naphthalen-2-yl)ethyl]cyclopropan-1-amine |

2228493-91-0 | 0.5g |

$1221.0 | 2023-09-19 |

1-2-(naphthalen-2-yl)ethylcyclopropan-1-amine 関連文献

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

2228493-91-0 (1-2-(naphthalen-2-yl)ethylcyclopropan-1-amine) 関連製品

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬